BenchChemオンラインストアへようこそ!

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

AMPA receptor antagonist triazoloquinoxaline SAR glutamate receptor pharmacology

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-23-2) is a heterocyclic small molecule (C11H10N4O2, MW 230.22 g/mol) belonging to the triazoloquinoxaline-1,4-dione class. Its core scaffold—a [1,2,4]triazolo[4,3-a]quinoxaline fused ring system—defines a pharmacophore that has been validated across multiple target families, most notably as competitive antagonists at the AMPA subtype of ionotropic glutamate receptors and as ligands at adenosine receptors.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
CAS No. 90042-23-2
Cat. No. B11874355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS90042-23-2
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C
InChIInChI=1S/C11H10N4O2/c1-6-3-4-7-8(5-6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17)
InChIKeyOGTTVXKGYOWKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-23-2): Chemical Identity and Pharmacological Scaffold Context for Procurement


5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 90042-23-2) is a heterocyclic small molecule (C11H10N4O2, MW 230.22 g/mol) belonging to the triazoloquinoxaline-1,4-dione class . Its core scaffold—a [1,2,4]triazolo[4,3-a]quinoxaline fused ring system—defines a pharmacophore that has been validated across multiple target families, most notably as competitive antagonists at the AMPA subtype of ionotropic glutamate receptors and as ligands at adenosine receptors [1][2]. The 5,7-dimethyl substitution pattern differentiates this compound from both unsubstituted and mono-substituted analogs, conferring distinct steric and electronic properties that influence target recognition and physicochemical behavior. This compound is primarily sourced as a research-grade intermediate or screening library component from specialty chemical suppliers, with cataloged purity levels typically specified at 97% .

Procurement Risk of Analog Substitution: Why 5,7-Dimethyl Substitution on the Triazoloquinoxaline-1,4-dione Core Cannot Be Arbitrarily Exchanged


In the triazoloquinoxaline-1,4-dione series, the position, number, and nature of substituents on the quinoxaline phenyl ring profoundly modulate both target affinity and subtype selectivity. Structure-activity relationship (SAR) data from AMPA receptor antagonist programs demonstrate that substituent variation can shift IC50 values by orders of magnitude even among closely related analogs—for example, 7,8-dichloro substitution yields AMPA receptor IC50 of 0.83 µM, while unsubstituted and mono-substituted variants in the same study showed substantially weaker affinity [1]. Similarly, in the adenosine A3 receptor antagonist series, 2-aryl substitution on the triazoloquinoxaline scaffold drives nanomolar potency and selectivity exceeding 16,600-fold over A2A receptors, indicating that even seemingly minor structural modifications produce non-interchangeable pharmacological profiles [2]. The 5,7-dimethyl pattern specifically introduces two electron-donating methyl groups that alter the electron density of the aromatic system and create a steric environment distinct from 5-methyl, 7-methyl, 5-propyl, or unsubstituted analogs commercially available under different CAS numbers. For researchers requiring reproducible pharmacology, synthetic intermediate identity, or structure-based design inputs, substituting the 5,7-dimethyl variant with a different substitution isomer introduces uncontrolled variables that can invalidate SAR hypotheses, alter reaction outcomes in downstream synthetic steps, or produce misleading biological screening results.

Quantitative Differentiation Evidence for 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione Procurement Decisions


Scaffold Pharmacophore Validation: Triazoloquinoxaline-1,4-diones as Privileged AMPA Receptor Antagonists Versus Quinoxalinediones

The [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one scaffold, of which 5,7-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a direct structural analog, has been pharmacologically validated as a competitive AMPA receptor antagonist platform with distinct SAR from classical quinoxalinediones such as DNQX and DCQX [1]. In a systematic SAR study, compounds within this triazoloquinoxaline series demonstrated AMPA receptor binding affinity (IC50 values) that did not parallel the SAR of known quinoxalinediones, confirming that the triazole-fused scaffold engages the receptor through a pharmacophore mode not recapitulated by quinoxaline-2,3-diones [1]. The most potent triazoloquinoxaline in that study achieved AMPA receptor IC50 of 0.83 µM [1].

AMPA receptor antagonist triazoloquinoxaline SAR glutamate receptor pharmacology

Substitution Pattern Differentiation: 5,7-Dimethyl Versus Unsubstituted and Mono-Methyl Triazoloquinoxaline-1,4-diones in PDE2/PDE10 Dual Inhibition

A series of [1,2,4]triazolo[4,3-a]quinoxalines was developed as dual PDE2/PDE10 inhibitors, with compound 31 demonstrating good combined potency and acceptable brain uptake [1]. While the published SAR study focused on 1-aryl-4-methyl substitution rather than the 5,7-dimethyl pattern of the target compound, the scaffold architecture shared by both series establishes the triazolo[4,3-a]quinoxaline core as a productive template for PDE2/PDE10 dual inhibition. The 5,7-dimethyl substitution introduces additional steric bulk on the quinoxaline phenyl ring that is absent in the reported 1-aryl-4-methyl series, representing an unexplored direction for SAR expansion that cannot be accessed using commercially available 4-methyl or unsubstituted analogs.

phosphodiesterase inhibition PDE2/PDE10 dual inhibitor triazoloquinoxaline scaffold

Adenosine Receptor Scaffold Potential: Triazoloquinoxaline-1-one Core Achieves Subtype Selectivity Exceeding 16,600-Fold at hA3 Receptors

The [1,2,4]triazolo[4,3-a]quinoxalin-1-one scaffold has produced some of the most potent and selective non-xanthine human A3 adenosine receptor antagonists reported in the literature [1]. Key compounds in this series achieved hA3 receptor binding affinities in the low nanomolar range with selectivity ratios greater than 16,600-fold over hA2A receptors [1]. The 5,7-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione, while not directly characterized in this study, represents the 1,4-dione analog of the validated 1-one scaffold, offering a structurally related but electronically differentiated core for adenosine receptor ligand development.

adenosine A3 receptor antagonist triazoloquinoxaline SAR GPCR selectivity

Synthetic Intermediate Identity: 5,7-Dimethyl Substitution Defines a Specific Chemical Handle for Downstream Derivatization Not Available in Unsubstituted or Halogenated Analogs

The 5,7-dimethyl substitution pattern on the quinoxaline phenyl ring provides two methyl groups that serve as metabolically stable, electronically distinct substituents compared to halogen or hydrogen at these positions. In the patent literature, [1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-diones are synthesized via cyclization reactions and further functionalized through nucleophilic aromatic substitution at activated positions [1][2]. The presence of 5,7-dimethyl groups directs subsequent electrophilic substitution reactions to specific positions on the quinoxaline ring and modulates the reactivity of the triazole NH and carbonyl groups, making this compound a chemically defined and predictable intermediate for library synthesis, whereas unsubstituted (CAS 90042-19-6), 5-propyl (CAS 80708-34-5), or 7-hydroxy-5-methyl (CAS 90042-24-3) analogs exhibit different reactivity profiles and lead to structurally divergent products [1][2].

triazoloquinoxaline synthesis heterocyclic building block medicinal chemistry reagent

Physicochemical Property Differentiation: Calculated Molecular Descriptors Distinguishing 5,7-Dimethyl from Commercially Available Triazoloquinoxaline-1,4-dione Analogs

The 5,7-dimethyl substitution pattern produces a distinct physicochemical profile compared to other commercially available triazoloquinoxaline-1,4-diones. The target compound (CAS 90042-23-2, MW 230.22, C11H10N4O2) exhibits a calculated polar surface area (PSA) of 72.42 Ų and an exact mass of 230.08 Da . In comparison, the unsubstituted core (CAS 90042-19-6, C9H6N4O2, MW 202.17) lacks the lipophilic methyl contributions, while the 5-propyl analog (CAS 80708-34-5, C12H12N4O2, MW 244.25) introduces greater lipophilicity and conformational flexibility . These differences directly impact LogP, aqueous solubility, and membrane permeability—critical parameters for both in vitro assay compatibility and in vivo pharmacokinetic optimization.

triazoloquinoxaline physicochemical properties drug-likeness parameters medicinal chemistry reagent selection

Procurement-Driven Application Scenarios for 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione in Academic and Industrial Research


AMPA Receptor Antagonist Lead Optimization: Exploring Triazole-Fused Scaffolds with Orthogonal SAR to Quinoxalinediones

Neuroscience drug discovery groups seeking competitive AMPA receptor antagonists with non-quinoxalinedione pharmacophores can utilize this compound as a starting scaffold for SAR expansion. The triazoloquinoxaline core engages the AMPA receptor through binding determinants that are non-parallel to those of classical quinoxalinediones such as DNQX and DCQX, as demonstrated by the divergent SAR observed in systematic comparative studies [1]. This provides an opportunity to develop AMPA antagonists with differentiated selectivity profiles and intellectual property positions.

PDE2/PDE10 Dual Inhibitor Library Design: Introducing 5,7-Dimethyl Substitution as an Unexplored SAR Vector

Medicinal chemistry teams building upon published [1,2,4]triazolo[4,3-a]quinoxaline PDE2/PDE10 dual inhibitors can incorporate the 5,7-dimethyl variant as a structurally complementary building block to the established 1-aryl-4-methyl series [1]. The 5,7-dimethyl substitution introduces steric and electronic modulation on the quinoxaline phenyl ring that is absent from the published SAR, enabling exploration of a new chemical space region while maintaining the validated triazoloquinoxaline core pharmacophore.

Adenosine A3 Receptor Antagonist Development: Leveraging the 1,4-Dione Oxidation State for Subtype Selectivity Optimization

Research programs targeting the human A3 adenosine receptor for anti-inflammatory or anticancer applications can employ this compound as a scaffold analog of the highly selective triazoloquinoxalin-1-one series [1]. The 1,4-dione oxidation state provides electronically distinct properties compared to the 1-one series, potentially enabling further refinement of A3/A2A selectivity beyond the >16,600-fold window already achieved, while the 5,7-dimethyl groups offer additional vectors for substituent optimization.

Focused Heterocyclic Library Synthesis: 5,7-Dimethyl Triazoloquinoxaline-1,4-dione as a Defined and Reproducible Synthetic Intermediate

Synthetic chemistry groups engaged in parallel library production or scaffold-oriented synthesis can procure this compound as a chemically defined intermediate for regioselective derivatization. The 5,7-dimethyl groups provide predictable directing effects for electrophilic substitution at the 6- and 8-positions of the quinoxaline ring, while the triazole NH and carbonyl functionalities serve as handles for N-alkylation, N-arylation, or condensation reactions as described in patent synthetic methods [1][2]. The commercial availability of this specific substitution isomer at 97% purity eliminates the need for in-house synthesis of the triazoloquinoxaline core, accelerating library production timelines.

Quote Request

Request a Quote for 5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.